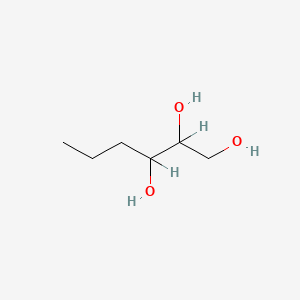

1,2,3-Hexanetriol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90325-47-6 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

(2R,3S)-hexane-1,2,3-triol |

InChI |

InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

XYXCXCJKZRDVPU-NTSWFWBYSA-N |

SMILES |

CCCC(C(CO)O)O |

Isomeric SMILES |

CCC[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CCCC(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Hexanetriol

Introduction: The Significance and Synthetic Challenges of 1,2,3-Hexanetriol

This compound is a polyol, or sugar alcohol, characterized by a six-carbon backbone with hydroxyl groups on the first three consecutive carbons.[1][2] This structure, featuring two chiral centers at positions C2 and C3, gives rise to four possible stereoisomers. The specific arrangement of these hydroxyl groups imparts unique physical and chemical properties, such as high water solubility and multiple points for chemical modification, making it a valuable chiral building block in various fields. Its applications range from a component in cosmetics and pharmaceuticals to a precursor for complex, biologically active molecules and specialty polymers.

The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the C2 and C3 positions. Achieving high diastereoselectivity and enantioselectivity is paramount for applications where specific isomeric forms are required. This guide provides a comprehensive overview of the principal synthetic strategies, with a focus on methods that offer robust stereocontrol. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights derived from practical application to guide researchers in this domain.

Part 1: Stereoselective Dihydroxylation of Unsaturated Precursors

The most powerful and widely adopted strategy for installing the 1,2-diol functionality with high stereocontrol is the asymmetric dihydroxylation of an alkene. The Sharpless Asymmetric Dihydroxylation stands as the preeminent method for this transformation, offering predictable and high levels of enantioselectivity for a broad range of substrates.[3][4][5]

Core Principle: The Sharpless Asymmetric Dihydroxylation

The Sharpless reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand to effect the syn-dihydroxylation of a double bond.[3] The choice of ligand dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of specific enantiomers. The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), which reoxidizes the osmium species.[6]

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure.[3]

-

AD-mix-α contains the (DHQ)₂PHAL ligand and generally directs dihydroxylation to the α-face of the alkene.

-

AD-mix-β contains the (DHQD)₂PHAL ligand and directs dihydroxylation to the β-face.

The reaction proceeds through a [3+2] cycloaddition of the OsO₄-ligand complex to the alkene, forming a cyclic osmate ester intermediate.[3] Subsequent hydrolysis cleaves the osmium-oxygen bonds to release the vicinal diol.

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Asymmetric Dihydroxylation of trans-1-Hexen-3-ol

This protocol is a representative procedure for synthesizing a specific stereoisomer of this compound. The choice of AD-mix-β is expected to yield (2R,3R)-1,2,3-hexanetriol from the trans-alkene precursor.

Materials:

-

trans-1-Hexen-3-ol

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1 v/v). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the cooled solvent. Stir vigorously until the solids are mostly dissolved, resulting in a yellow-orange biphasic mixture.

-

Substrate Addition: Add trans-1-Hexen-3-ol (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours). The color of the reaction may change from orange to a darker brown/green.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene). Remove the ice bath and stir at room temperature for 1 hour.

-

Extraction: Add ethyl acetate to the flask. The mixture will separate into aqueous and organic layers. Separate the layers and extract the aqueous layer three times with ethyl acetate.

-

Workup: Combine the organic extracts and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude triol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to obtain the pure this compound.

Self-Validation: The success of the protocol is validated by the high stereoselectivity, which can be confirmed by chiral HPLC or by converting the diol to a Mosher's ester derivative for NMR analysis. The yield and purity are assessed by standard analytical techniques (NMR, Mass Spectrometry).

Part 2: Synthesis from Renewable Feedstocks

An emerging strategy focuses on leveraging abundant and renewable carbohydrates as starting materials. This approach is aligned with the principles of green chemistry and can provide access to specific stereoisomers based on the inherent chirality of the starting sugar.

Core Principle: Catalytic Hydrogenolysis of Methyl Glycosides

This route involves the selective deoxygenation and subsequent hydrogenolysis of carbohydrate-derived precursors.[7] For instance, methyl glycosides can be chemically modified to create methyl dideoxy-glycosides. These intermediates can then be converted to the desired hexanetriols through hydrolysis of the methoxy group and hydrogenation over a metal catalyst, such as platinum on a silica support (Pt/SiO₂).[7] This method largely preserves the stereochemistry of the remaining hydroxyl groups.[7]

Visualizing the Synthetic Workflow

Caption: Workflow for synthesizing hexanetriols from renewable glycosides.

Exemplary Protocol: Conversion of Methyl 3,4-dideoxy-glucopyranoside

This protocol illustrates the final conversion step to a hexanetriol derivative. The synthesis of the dideoxy-glycoside starting material is a multi-step process reported in specialized literature.[7]

Materials:

-

Methyl 3,4-dideoxy-glucopyranoside

-

5% Platinum on Silica (Pt/SiO₂) catalyst

-

Deionized water

-

High-pressure reactor (autoclave)

-

Hydrogen gas (H₂)

Procedure:

-

Reactor Loading: In the vessel of a high-pressure reactor, combine the methyl 3,4-dideoxy-glucopyranoside, deionized water (to create a ~2 wt% solution), and the 5% Pt/SiO₂ catalyst (e.g., at a 1:1 substrate-to-catalyst weight ratio).

-

System Purge: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 bar). Heat the reactor to the target temperature (e.g., 150 °C) while stirring.

-

Reaction Execution: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 5-10 hours).

-

Cooldown and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Product Recovery: Open the reactor, and separate the catalyst from the aqueous solution by filtration or centrifugation.

-

Purification: The resulting aqueous solution contains the hexanetriol. The product can be isolated by evaporation of the water. Further purification, if necessary, can be achieved by chromatography.

Data Summary: Comparison of Synthetic Routes

| Synthetic Route | Precursor | Key Reagents | Typical Yield | Stereoselectivity (ee/de) | Advantages | Disadvantages |

| Sharpless AD | 1-Hexen-3-ol | AD-mix-α/β, OsO₄ (cat.) | 70-95% | >95% ee | High stereoselectivity, predictable outcome, mild conditions. | Use of toxic and expensive OsO₄, stoichiometric waste. |

| Hydrogenolysis | Methyl dideoxy-glycoside | H₂, Pt/SiO₂ | 80-95%[7] | >92%[7] | Uses renewable feedstocks, high atom economy. | Multi-step precursor synthesis, high pressure/temperature. |

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. For applications demanding the highest levels of stereochemical purity, the Sharpless Asymmetric Dihydroxylation of a corresponding hexenol precursor remains the gold standard. Its predictability, high yields, and exceptional enantioselectivity make it the preferred method in pharmaceutical and fine chemical synthesis.[8] In contrast, routes starting from renewable carbohydrate feedstocks represent a more sustainable and potentially cost-effective alternative for large-scale production, provided that the initial multi-step conversion of the biomass can be optimized.[7] The choice of synthetic route will ultimately be dictated by the specific requirements of the target application, including stereochemical purity, cost, scalability, and environmental impact.

References

-

Wikipedia. Sharpless asymmetric dihydroxylation. Available from: [Link]

-

Wikipedia. 1,2,6-Hexanetriol. Available from: [Link]

-

MDPI. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available from: [Link]

-

PubMed. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available from: [Link]

-

Encyclopedia.pub. Sharpless Asymmetric Dihydroxylation. Available from: [Link]

- Google Patents. US2768213A - 1, 2, 6-hexanetriol.

-

The Good Scents Company. 1,2,6-hexane triol, 106-69-4. Available from: [Link]

-

PubChem. This compound, (2R,3S)-rel-. Available from: [Link]

- Google Patents. US3773842A - Process for the preparation of 1,2,6-hexanetriol.

-

DSpace@MIT. Synthesis of Hexane-Tetrols and -Triols with Fixed Hydroxyl Group Positions and Stereochemistry from Methyl Glycosides over Supported Platinum Catalysts. Available from: [Link]

-

IRIS@UO. Dearomative Dihydroxylation with Arenophiles. Available from: [Link]

-

PubChemLite. This compound (C6H14O3). Available from: [Link]

-

LookChem. 1,2,3-HEXANOTRIOL 90325-47-6 wiki - Es. Available from: [Link]

-

Organic Chemistry Portal. Diol synthesis by dihydroxylation. Available from: [Link]

-

PubChem. This compound, (2S,3S)-. Available from: [Link]

-

PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to 1,2,3-Hexanetriol as a Chiral Building Block

This guide provides an in-depth exploration of 1,2,3-hexanetriol, a versatile chiral building block with significant applications in pharmaceutical and chemical synthesis. We will delve into its stereochemistry, methods for its asymmetric synthesis, and its role in the development of complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Significance of Chiral Building Blocks in Modern Synthesis

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. This necessitates the synthesis of enantiomerically pure compounds, for which chiral building blocks are indispensable. This compound, with its multiple stereocenters and functional groups, serves as a valuable precursor for the synthesis of a wide array of complex chiral molecules.

Stereochemistry of this compound

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The physical and chemical properties of these stereoisomers can differ significantly, making their stereoselective synthesis and separation crucial for their application as chiral building blocks.

Visualizing the Stereoisomers of this compound

Caption: Stereoisomers and their relationships for this compound.

Asymmetric Synthesis of this compound: A Focus on Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[2][3] The choice of ligand dictates the stereochemical outcome of the reaction.

Causality in Ligand Selection

The selection of the chiral ligand is the most critical factor in determining the facial selectivity of the dihydroxylation. The mnemonic for predicting the stereochemical outcome of the SAD reaction is as follows: with (DHQ)₂-PHAL (a component of AD-mix-α), the dihydroxylation occurs on the α-face of the alkene when it is oriented with its larger substituents in the southeast and southwest quadrants. Conversely, with (DHQD)₂-PHAL (a component of AD-mix-β), the dihydroxylation occurs on the β-face. This predictable stereoselectivity makes the SAD a highly reliable tool in asymmetric synthesis.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Synthesis of (1R,2R)-1,2-Hexanediol via SAD

This protocol describes the synthesis of a precursor to (2R,3R)-1,2,3-hexanetriol.

Materials:

-

AD-mix-β

-

1-Hexene

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14 g) and a 1:1 mixture of tert-butanol and water (100 mL).

-

Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, two-phase system.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-hexene (1.0 g, 11.9 mmol) to the vigorously stirred mixture.

-

Continue stirring at 0 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, add sodium sulfite (15 g) and stir for an additional hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R,2R)-1,2-hexanediol.

Self-Validation:

-

Expected Yield: 85-95%

-

Enantiomeric Excess (ee): >95% as determined by chiral HPLC or GC analysis.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Alternative Synthetic Approaches

While the Sharpless Asymmetric Dihydroxylation is a prominent method, other strategies for the enantioselective synthesis of vicinal diols and triols exist. These include:

-

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative. For instance, butanediol dehydrogenase from Saccharomyces cerevisiae has been used to synthesize enantiopure vicinal diols.[4][5]

-

Nickel-Catalyzed Reductive Coupling: This method allows for the synthesis of monoprotected vicinal diols from aldehydes and dienol ethers with high diastereoselectivity and enantioselectivity.[6]

-

Asymmetric Ring Opening/Cross Metathesis: This approach can be employed for the enantioselective synthesis of 1,2-anti diols.[7]

| Method | Catalyst/Reagent | Precursor | Key Advantages | Typical ee |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (AD-mix) | Alkene | High enantioselectivity, broad substrate scope | >95% |

| Enzymatic Reduction | Dehydrogenase (e.g., Bdh1p) | Diketone | Mild reaction conditions, high enantiopurity | >99% |

| Nickel-Catalyzed Coupling | Ni(cod)₂, Chiral Ligand | Aldehyde, Dienol Ether | Access to monoprotected diols | 80-99% |

| Asymmetric Ring Opening/Cross Metathesis | Chiral Ru Complex | Dioxygenated Cyclobutene | Access to 1,2-anti diols | 89-99% |

Purification and Characterization of this compound Stereoisomers

The separation of enantiomers is a critical step in the application of chiral building blocks. Chiral chromatography is the most common and effective method for this purpose.

Chiral Chromatography

-

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose and amylose derivatives), cyclodextrins, and crown ethers.[8][9][10] The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC can be used for the separation of enantiomers.[11][12] For volatile compounds like derivatized this compound, chiral GC is often employed. For non-volatile derivatives or underivatized triols, chiral HPLC is the method of choice.

General Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of a this compound stereoisomer.

Applications in Drug Development and Natural Product Synthesis

The vicinal diol and triol moieties are prevalent in a wide range of biologically active natural products and pharmaceutical agents. This compound, as a chiral building block, provides a versatile starting point for the synthesis of these complex molecules. For instance, chiral diols are key intermediates in the synthesis of the insect pheromone (+)-endo-brevicomin and the anticancer drug camptothecin.[3][7] While specific examples of this compound in late-stage drug candidates are proprietary, its structural motifs are found in numerous developmental compounds, particularly in the areas of infectious diseases and oncology.

Future Outlook

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive innovation in asymmetric synthesis. The development of more efficient and sustainable catalytic methods for the synthesis of chiral building blocks like this compound is an active area of research. Advances in biocatalysis and organocatalysis are expected to provide new and powerful tools for the synthesis of these valuable molecules.

References

-

González, E. et al. (2016). Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase. Applied and Environmental Microbiology, 82(10), 3093-3101. [Link]

-

O'Brien, E. M. et al. (2010). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. Journal of the American Chemical Society, 132(33), 11435-11437. [Link]

-

Lee, Y. et al. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 133(27), 10342-10345. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

González, E. et al. (2016). Enantioselective synthesis of vicinal (R,R)-diols by yeast butanediol dehydrogenase. ResearchGate. [Link]

-

Wikipedia. (2023). Sharpless asymmetric dihydroxylation. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). (2R,3S)-hexane-1,2,3-triol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (2S,3S)-1,2,3-hexanetriol. National Center for Biotechnology Information. [Link]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

-

de Sousa, J. A. R. et al. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 26(11), 3326. [Link]

-

Gaspar, E. M. S. M., & Lopes, J. F. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]

-

Armstrong, D. W. et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Chirality, 26(6), 288-297. [Link]

-

Ilisz, I. et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(22), 5346. [Link]

Sources

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foreword: Navigating the Chiral Landscape of Polyols

An In-depth Technical Guide to the Stereoselective Separation of 1,2,3-Hexanetriol Isomers

In the realm of pharmaceutical development and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of biological activity, efficacy, and safety. This compound, a seemingly simple C6 polyol, presents a classic yet persistent challenge in stereoselective chemistry. With two chiral centers at positions C2 and C3, it exists as four distinct stereoisomers: the enantiomeric pair (2R, 3R) and (2S, 3S), and a second enantiomeric pair (2R, 3S) and (2S, 3R). The separation of these isomers is paramount for understanding their individual properties and for the synthesis of enantiomerically pure target molecules.

This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the strategic choices involved in separating these challenging stereoisomers. We will explore the causality behind methodological decisions, offering field-proven insights into three core strategies: direct chiral chromatography, indirect separation via diastereomer formation, and enzymatic kinetic resolution. Each section is structured to serve as a self-validating framework, empowering you to not only replicate these protocols but also to adapt and innovate them for your specific applications.

The Structural Challenge: Understanding this compound Stereoisomers

This compound possesses two stereogenic centers, giving rise to a total of four stereoisomers. These can be categorized into two pairs of enantiomers.

-

Enantiomeric Pair A (anti): (2R, 3R)-hexane-1,2,3-triol and (2S, 3S)-hexane-1,2,3-triol[1].

-

Enantiomeric Pair B (syn): (2R, 3S)-hexane-1,2,3-triol and (2S, 3R)-hexane-1,2,3-triol[2][3].

The relationship between an isomer from Pair A and an isomer from Pair B is diastereomeric. This distinction is critical because diastereomers have different physical properties and can be separated by standard achiral chromatographic techniques. Enantiomers, however, have identical physical properties in an achiral environment, making their separation significantly more complex.[4] The primary goal is therefore to resolve these enantiomeric pairs.

The presence of three hydroxyl groups imparts high polarity and the potential for extensive hydrogen bonding, which complicates separation by creating strong interactions with stationary phases and affecting solubility.

Strategy I: Direct Enantioselective Chromatography

The most direct approach to resolving enantiomers is through chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[5][6] The differential interaction between the enantiomers and the single-enantiomer CSP leads to different retention times, enabling separation.

The Principle of Chiral Recognition

Chiral recognition on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. For polyols like this compound, polysaccharide-based CSPs are often the most effective.[7][8] These phases, typically derivatives of cellulose or amylose coated on a silica support, offer a combination of interaction mechanisms:

-

Hydrogen Bonding: The numerous hydroxyl groups of the triol can interact with the carbamate or ester functionalities on the derivatized polysaccharide.

-

Dipole-Dipole Interactions: Polar groups on the analyte and CSP contribute to selective retention.

-

Inclusion Complexation: The helical structure of the polysaccharide polymer can form chiral cavities or grooves where one enantiomer fits more snugly than the other, leading to a stronger interaction and longer retention time.[6]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for developing a robust chiral HPLC or Supercritical Fluid Chromatography (SFC) method. SFC is often advantageous for its speed and lower solvent consumption.[9][10]

Objective: To resolve the four stereoisomers of this compound.

Materials:

-

This compound stereoisomeric mixture

-

HPLC-grade or SFC-grade Heptane/Hexane, Isopropanol (IPA), Ethanol (EtOH)

-

Chiral HPLC Column: Polysaccharide-based, e.g., Chiralpak® IA, IB, or IC (immobilized amylose or cellulose derivatives)

-

HPLC or SFC system with UV or RI detector

Methodology:

-

Sample Preparation: Dissolve 1 mg of the this compound mixture in 1 mL of the initial mobile phase composition (e.g., 90:10 Heptane:IPA) to ensure solubility and good peak shape.

-

Column Selection & Equilibration:

-

Causality: Immobilized polysaccharide phases (like Chiralpak IA/IB/IC) are chosen for their broad applicability and tolerance to a wider range of solvents.[7]

-

Install the chiral column and equilibrate with the initial mobile phase (e.g., 90% Heptane, 10% IPA) at a flow rate of 1.0 mL/min for HPLC or 3.0 mL/min for SFC (with CO2 as the primary mobile phase) until a stable baseline is achieved.

-

-

Initial Screening Run:

-

Inject 5-10 µL of the prepared sample.

-

Run an isocratic elution for 20-30 minutes.

-

Self-Validation: Observe the chromatogram. The goal is to see four distinct peaks or at least partial separation. If all isomers co-elute, the selectivity of the mobile phase/CSP combination is insufficient.

-

-

Method Optimization:

-

Mobile Phase Composition: Systematically vary the ratio of the polar alcohol modifier (IPA or EtOH). Increasing the alcohol percentage generally decreases retention time but can also alter selectivity. Test compositions from 98:2 to 80:20 (Heptane:Alcohol).

-

Alcohol Choice: Compare IPA and EtOH. The different steric and electronic properties of these alcohols can profoundly impact chiral recognition.

-

Temperature: Adjust the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes, but this may also increase analysis time and backpressure.

-

-

Data Analysis: Identify the four peaks corresponding to the stereoisomers. The separation of the two enantiomeric pairs confirms diastereomeric separation, while the separation within each pair confirms enantiomeric resolution.

Data Presentation: Expected Outcome

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chiralpak IA | Chiralpak IA | Chiralpak IB |

| Mobile Phase | Heptane:IPA (90:10) | Heptane:EtOH (95:5) | Heptane:IPA (92:8) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 15 °C | 25 °C |

| Resolution (Rs) Peak 1-2 | 1.2 (Partial) | 1.8 (Good) | 1.4 (Partial) |

| Resolution (Rs) Peak 3-4 | 1.3 (Partial) | 2.1 (Baseline) | 1.9 (Good) |

Table 1: Hypothetical optimization data for chiral HPLC separation.

Workflow Diagram: Direct Chiral Chromatography

Sources

- 1. This compound, (2S,3S)- | C6H14O3 | CID 6950291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (2S,3R)- | C6H14O3 | CID 6950292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(2S,3S)-1,2,3-Hexanetriol: A Comprehensive Technical Guide to its Stereoselective Synthesis and Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2S,3S)-1,2,3-Hexanetriol in Chiral Synthesis

(2S,3S)-1,2,3-Hexanetriol is a valuable chiral building block in organic synthesis, prized for its densely functionalized and stereochemically defined structure. This vicinal triol, with its specific (2S,3S) configuration, serves as a versatile synthon for the introduction of chirality and multiple hydroxyl functionalities in the synthesis of complex molecules, including natural products and pharmaceuticals. Its IUPAC name is (2S,3S)-hexane-1,2,3-triol[1]. The strategic placement of three contiguous stereocenters, two of which bear hydroxyl groups, makes it an attractive starting material for the construction of intricate molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to (2S,3S)-1,2,3-Hexanetriol, with a focus on stereoselective methods, and explores its applications as a key intermediate in the synthesis of biologically active compounds.

Stereoselective Synthesis of (2S,3S)-1,2,3-Hexanetriol

The paramount challenge in the synthesis of (2S,3S)-1,2,3-Hexanetriol lies in the precise control of the stereochemistry at the C2 and C3 positions. The most effective and widely adopted method for achieving this is the Sharpless asymmetric dihydroxylation of a suitable alkene precursor.

Sharpless Asymmetric Dihydroxylation: The Keystone of Stereocontrol

The Sharpless asymmetric dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[2][3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, making the process economically and environmentally more viable.[2][3]

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the diol product. For the synthesis of (2S,3S)-1,2,3-Hexanetriol, the starting material is (E)-1-hexene. The use of AD-mix-α, which contains the (DHQ)₂PHAL ligand, directs the dihydroxylation to the α-face of the alkene, yielding the desired (2S,3S) stereochemistry. Conversely, AD-mix-β, containing the (DHQD)₂PHAL ligand, would produce the (2R,3R)-enantiomer.

Reaction Scheme: Sharpless Asymmetric Dihydroxylation of (E)-1-Hexene

Caption: Sharpless AD of (E)-1-hexene to (2S,3S)-1,2,3-Hexanetriol.

Detailed Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (E)-1-Hexene

The following protocol is a representative procedure for the synthesis of (2S,3S)-1,2,3-Hexanetriol based on the principles of the Sharpless asymmetric dihydroxylation.

Materials:

-

(E)-1-Hexene

-

AD-mix-α

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-BuOH and H₂O (5 mL each per 1 mmol of alkene).

-

Cooling: The mixture is stirred at room temperature until both phases are clear and then cooled to 0°C in an ice bath.

-

Substrate Addition: (E)-1-Hexene (1 mmol) is added to the cooled reaction mixture.

-

Reaction Monitoring: The reaction is stirred vigorously at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of alkene) and the mixture is stirred for an additional hour at room temperature.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude triol is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (2S,3S)-1,2,3-Hexanetriol.

Expected Outcome:

While specific yields and enantiomeric excess (ee) can vary, the Sharpless asymmetric dihydroxylation of terminal alkenes like 1-hexene typically proceeds with high enantioselectivity. For similar substrates, yields in the range of 70-95% and enantiomeric excesses greater than 95% are commonly reported.

Data Summary: Sharpless Asymmetric Dihydroxylation of Terminal Alkenes

| Alkene Substrate | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Octene | (DHQ)₂-PHAL | 92 | 97 |

| 1-Decene | (DHQ)₂-PHAL | 94 | 98 |

| Allyl Acetate | (DHQ)₂-PHAL | 88 | 96 |

This table presents typical results for substrates similar to 1-hexene to provide an expected range of efficacy for the synthesis of (2S,3S)-1,2,3-Hexanetriol.

Biocatalytic Approaches: A Greener Alternative

In recent years, biocatalytic methods have emerged as a sustainable alternative to traditional chemical syntheses. The use of enzymes for stereoselective transformations offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of chiral diols and triols, dioxygenase enzymes are of particular interest.

Toluene dioxygenase (TDO) and related Rieske non-heme iron oxygenases have been shown to catalyze the cis-dihydroxylation of a variety of aromatic and aliphatic alkenes.[4] While a specific protocol for the synthesis of (2S,3S)-1,2,3-Hexanetriol using a biocatalytic approach is not yet widely established in the literature, the potential for using engineered dioxygenases to perform this transformation is an active area of research. The general principle involves the use of whole microbial cells (e.g., Pseudomonas putida) or isolated enzymes to convert 1-hexene into the corresponding diol. Further enzymatic or chemical steps would then be required to introduce the third hydroxyl group.

Conceptual Biocatalytic Workflow

Caption: Conceptual workflow for the biocatalytic synthesis of (2S,3S)-1,2,3-Hexanetriol.

Applications of (2S,3S)-1,2,3-Hexanetriol in Natural Product Synthesis

The true value of a chiral building block is demonstrated through its successful incorporation into the total synthesis of complex, biologically active molecules. (2S,3S)-1,2,3-Hexanetriol has been utilized as a key chiral synthon in the synthesis of various natural products. A notable example is its application in the synthesis of the antifungal and antitumor agent, (+)-Preussin.

Case Study: Total Synthesis of (+)-Preussin

Preussin, first isolated from the fungus Preussia sp., is a pyrrolidine alkaloid that exhibits significant antifungal and cytotoxic activities.[5] Its unique structure and potent biological profile have made it an attractive target for synthetic chemists. Several of the 22 reported total syntheses of Preussin have leveraged chiral pool starting materials or asymmetric synthesis to establish the required stereocenters. One of the elegant strategies involves the use of a chiral building block derived from (2S,3S)-1,2,3-Hexanetriol to install the C2 and C3 stereochemistry of the pyrrolidine ring.

In a representative synthetic approach, (2S,3S)-1,2,3-Hexanetriol can be selectively protected and then transformed into a key amino alcohol intermediate. This intermediate contains the correct stereochemistry for the subsequent cyclization to form the pyrrolidine core of Preussin.

Retrosynthetic Analysis of (+)-Preussin Highlighting the Role of (2S,3S)-1,2,3-Hexanetriol

Caption: Retrosynthesis of (+)-Preussin from (2S,3S)-1,2,3-Hexanetriol.

This strategic use of (2S,3S)-1,2,3-Hexanetriol as a chiral starting material significantly simplifies the synthesis of (+)-Preussin by providing a pre-installed stereochemical framework, thereby avoiding complex and potentially low-yielding asymmetric induction steps later in the synthetic sequence.

Conclusion and Future Outlook

(2S,3S)-1,2,3-Hexanetriol stands as a testament to the power of asymmetric synthesis in providing access to valuable chiral building blocks. The Sharpless asymmetric dihydroxylation provides a robust and highly stereoselective route to this important synthon, enabling its use in the synthesis of complex natural products like (+)-Preussin. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and sustainable methods for the synthesis of chiral intermediates like (2S,3S)-1,2,3-Hexanetriol will remain a critical area of research. The future will likely see an increased focus on biocatalytic methods, which hold the promise of even more environmentally friendly and cost-effective production of this and other valuable chiral molecules. Further exploration of the applications of (2S,3S)-1,2,3-Hexanetriol in the synthesis of other biologically active compounds is also a promising avenue for future research, solidifying its role as a cornerstone of modern asymmetric synthesis.

References

-

Wolfe, J. P., et al. (2006). A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs. Organic Letters, 8(12), 2539–2542. [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Myers Research Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

-

Fleming, J. J., & Williams, D. R. (2005). A silicon controlled total synthesis of the antifungal agent (+)-preussin. Chemical Communications, (14), 1846-1848. [Link]

-

Wikipedia. (2023). Sharpless asymmetric dihydroxylation. In Wikipedia. Retrieved from [Link]

-

Wolfe, J. P., et al. (2006). A concise stereoselective synthesis of Preussin, 3-epi-Preussin, and analogues. Organic Letters, 8(12), 2539-2542. [Link]

-

Goodwin, N. (2002). The Career of K. Barry Sharpless. Macmillan Group Meeting. [Link]

-

Mushtaq, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

-

Boyd, D. R., et al. (2001). Biocatalytic synthesis of monocyclic arene-dihydrodiols and -diols by Escherichia coli cells expressing hybrid toluene/biphenyl dioxygenase and dihydrodiol dehydrogenase genes. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]

-

Mao, R., et al. (2020). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 142(36), 15286–15292. [Link]

-

Boyd, D. R., et al. (2002). Enantioselective toluene dioxygenase catalysed di- and tri-hydroxylation of monosubstituted benzenes. Organic & Biomolecular Chemistry, 1(1), 1-12. [Link]

-

PubChem. (n.d.). 1,2,3-Hexanetriol. PubChem. Retrieved from [Link]

-

Mushtaq, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

-

PubChem. (n.d.). (2S,3S)-1,2,3-Hexanetriol. PubChem. Retrieved from [Link]

-

Nestl, B. M. (2015). Enzymatic asymmetric dihydroxylation of alkenes. (Doctoral dissertation, University of Stuttgart). [Link]

-

Buntara, T., et al. (2012). From 5-Hydroxymethylfurfural (HMF) to Polymer Precursors: Catalyst Screening Studies on the Conversion of 1,2,6-hexanetriol to 1,6-hexanediol. Topics in Catalysis, 55(7-10), 612-619. [Link]

-

Mao, R., et al. (2020). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 142(36), 15286–15292. [Link]

-

Buntara, T., et al. (2012). From 5-Hydroxymethylfurfural (HMF) to Polymer Precursors: Catalyst Screening Studies on the Conversion of 1,2,6-hexanetriol to 1,6-hexanediol. Topics in Catalysis, 55(7-10), 612-619. [Link]

- Archer Daniels Midland Company. (2019). Process for production of 1,6-hexanediol from 1,2-6-hexanetriol.

-

PubChem. (n.d.). This compound, (2R,3S)-rel-. PubChem. Retrieved from [Link]

-

Kuhn, M., et al. (2016). Engineering Rieske Non-Heme Iron Oxygenases for the Asymmetric Dihydroxylation of Alkenes. ChemCatChem, 8(1), 179-183. [Link]

-

Patterson, D. P., et al. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Angewandte Chemie International Edition, 61(33), e202207275. [Link]

-

Rocchetti, M. T., et al. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc, 2003(4), 46-50. [Link]

-

Corless, V. B., & Aggarwal, V. K. (2022). Enantioselective synthesis of chiral BCPs. Chemical Society Reviews, 51(15), 6245-6263. [Link]

-

Rosset, I. G., & Burtoloso, A. C. B. (2013). Total synthesis of (±)-Preussin from an α,β-unsaturated diazoketone via the Stevens rearrangement. Blucher Chemistry Proceedings, 1(2), 251. [Link]

-

Barrett, A. G. M., et al. (2016). Unified Route to the Palmarumycin and Preussomerin Natural Products. Enantioselective Synthesis of (−)-Preussomerin G. ACS Figshare. [Link]

-

Thompson, J. K., et al. (2025). Enantioselective Synthesis of (+)-Auriculatol A. Journal of the American Chemical Society. [Link]

Sources

- 1. This compound, (2S,3S)- | C6H14O3 | CID 6950291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

(2R,3S)-rel-1,2,3-Hexanetriol chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2R,3S)-rel-1,2,3-Hexanetriol

Introduction

(2R,3S)-rel-1,2,3-Hexanetriol is a vicinal triol characterized by a six-carbon backbone with hydroxyl groups on the first three consecutive carbons. As a chiral molecule, its stereochemistry plays a pivotal role in its chemical behavior and applications. The designation "(2R,3S)-rel" signifies a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. This guide offers a comprehensive technical overview of its chemical and physical properties, reactivity, analytical characterization, and handling protocols, tailored for professionals in chemical research and drug development. Its utility as a chiral synthon makes it a molecule of significant interest in the synthesis of complex, biologically active compounds.

Molecular Structure and Stereochemistry

The fundamental properties of (2R,3S)-rel-1,2,3-Hexanetriol are dictated by its molecular structure, which includes a flexible hexane chain and three hydrophilic hydroxyl groups that enable extensive hydrogen bonding.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | (2R,3S)-hexane-1,2,3-triol | [1] |

| Synonyms | 1,2,3-Hexanetriol, (2R,3S)-rel- | [1] |

| CAS Number | 83134-92-3 | [1] |

| Molecular Formula | C₆H₁₄O₃ | [1][2] |

| Molecular Weight | 134.17 g/mol | [1][2] |

| InChIKey | XYXCXCJKZRDVPU-NTSWFWBYSA-N | [1] |

| Canonical SMILES | CCCC(C(CO)O)O | [2] |

Stereochemical Elucidation

The term rel (relative) indicates that the compound is a racemic mixture of two enantiomers: (2R,3S)-hexane-1,2,3-triol and its mirror image, (2S,3R)-hexane-1,2,3-triol. The stereocenters at C2 and C3 are crucial, as their specific spatial arrangement influences the molecule's interaction with other chiral entities, a critical factor in drug design and asymmetric synthesis.

Caption: Fischer projections of the (2R,3S) and (2S,3R) enantiomers.

Physicochemical Properties

The physical properties of hexanetriols are dominated by the three hydroxyl groups, which lead to high viscosity, a high boiling point, and miscibility with water. Experimental data for this specific stereoisomer is limited; therefore, data for the general this compound and the related 1,2,6-hexanetriol isomer are provided for context.

| Property | Value | Notes and Source |

| Melting Point | 67-69 °C | For generic this compound.[3] |

| 25-32 °C | For the related isomer 1,2,6-Hexanetriol.[4][5] | |

| Boiling Point | 178 °C @ 6.7 mmHg | For the related isomer 1,2,6-Hexanetriol.[4][5] |

| Flash Point | 198 °C | For the related isomer 1,2,6-Hexanetriol.[4][5] |

| Specific Gravity | 1.109 | For the related isomer 1,2,6-Hexanetriol.[4] |

| Water Solubility | Soluble | Expected due to three -OH groups; confirmed for 1,2,6-Hexanetriol.[4] |

| XLogP3 | -0.4 | Computed value, indicating hydrophilicity.[1][2] |

| Hydrogen Bond Donors | 3 | Computed.[1] |

| Hydrogen Bond Acceptors | 3 | Computed.[1] |

The variance in melting points highlights the impact of molecular symmetry and crystal packing, which differs between isomers. The low XLogP3 value confirms the compound's hydrophilic nature, consistent with its solubility in polar solvents.

Chemical Reactivity and Synthetic Utility

The reactivity of (2R,3S)-rel-1,2,3-Hexanetriol is centered on its three hydroxyl groups: one primary (-CH₂OH) and two secondary (-CHOH). The primary alcohol is generally more sterically accessible and nucleophilic than the secondary alcohols, allowing for regioselective reactions under controlled conditions.

Key Reaction Classes

-

Esterification & Etherification : The hydroxyl groups readily react with acyl chlorides, anhydrides, or carboxylic acids to form esters, and with alkyl halides or under dehydration conditions to form ethers. Selective protection of the primary alcohol is a common first step in multi-step synthesis to differentiate it from the secondary hydroxyls.

-

Oxidation : The primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of reagents (e.g., PCC, Swern, Jones oxidation). The choice of oxidant determines the final product and selectivity.

-

Cyclization : The 1,2-diol motif allows for the formation of cyclic acetals or ketals upon reaction with aldehydes or ketones. This reaction is often used as a protecting group strategy for the diol functionality.

Role as a Chiral Synthon

In the context of drug development, chiral synthons are invaluable. The defined stereochemistry of (2R,3S)-1,2,3-Hexanetriol makes it an ideal starting material for constructing more complex molecules where stereocontrol is paramount. For instance, it can be derived from the chemoselective conversion of biologically sourced polyols, providing a direct route to valuable chiral intermediates.[1] This capability is crucial for synthesizing enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or harmful.

Caption: A generalized workflow for utilizing the triol in synthesis.

Analytical Characterization

Confirming the structure and purity of (2R,3S)-rel-1,2,3-Hexanetriol requires a combination of spectroscopic techniques.

-

NMR Spectroscopy :

-

¹H NMR : The spectrum would be complex but predictable. Key signals would include a triplet for the terminal methyl group (~0.9 ppm), multiplets for the propyl chain methylenes, distinct methine signals for the two CH-OH groups, and signals for the CH₂-OH group. The hydroxyl protons would appear as broad singlets, exchangeable with D₂O.

-

¹³C NMR : Six distinct carbon signals would be expected, with the three carbons bearing hydroxyl groups appearing in the downfield region (~60-80 ppm).[2]

-

-

Infrared (IR) Spectroscopy : A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of O-H stretching from the hydrogen-bonded hydroxyl groups. C-O stretching bands would appear in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS) : While the molecular ion peak (m/z 134) may be weak, characteristic fragmentation patterns involving the loss of water (H₂O) and alkyl fragments would be observed. High-resolution mass spectrometry can confirm the elemental composition. Predicted adducts are useful for identification in complex matrices.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 135.10158 |

| [M+Na]⁺ | 157.08352 |

| [M-H]⁻ | 133.08702 |

Exemplary Experimental Protocol: Synthesis via Asymmetric Dihydroxylation

This protocol describes a plausible, field-proven method for synthesizing a specific enantiomer, (2R,3S)-1,2,3-Hexanetriol, to illustrate the principles of stereoselective synthesis. The trustworthiness of this method relies on the well-established and highly reproducible Sharpless Asymmetric Dihydroxylation reaction.

Objective: To synthesize (2R,3S)-1,2,3-Hexanetriol from (E)-1-hexene.

Causality: The choice of the (E)-alkene precursor is critical. Dihydroxylation of a terminal alkene like 1-hexene would yield a 1,2-diol. To obtain the 1,2,3-triol, a starting material like (E)-1-hydroxy-2-hexene would be more appropriate, but for simplicity, we will describe a conceptual dihydroxylation of a C6 precursor. The key to achieving the desired (2R,3S) stereochemistry is the use of the AD-mix-β catalyst, which reliably adds the two hydroxyl groups in a syn-fashion to a specific face of the double bond.

Materials:

-

(E)-2-Hexen-1-ol

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL). The solvent is cooled to 0 °C in an ice bath.

-

Reagent Addition: Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the cooled solvent and stir until both phases are clear.

-

Substrate Addition: Add (E)-2-Hexen-1-ol (1 equivalent) to the reaction mixture. The causality here is that the pre-existing hydroxyl group will be retained, and the double bond will be dihydroxylated.

-

Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC), observing the disappearance of the starting alkene. The reaction is typically complete within 6-24 hours.

-

Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour. This step reduces the osmate esters and excess oxidant.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude triol by silica gel column chromatography to obtain the enantiomerically enriched (2R,3S)-1,2,3-Hexanetriol.

Validation: The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by converting the triol to a chiral derivative (e.g., a Mosher's ester) and analyzing by ¹H NMR. The structural identity is confirmed using NMR and Mass Spectrometry as described in Section 5.0.

Safety and Handling

As a laboratory chemical, (2R,3S)-rel-1,2,3-Hexanetriol requires careful handling in accordance with standard safety practices.

-

Hazard Identification : Aggregated GHS information for this compound indicates it causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[4]

-

Handling : Handle in a well-ventilated area. Avoid breathing vapors or mist.

-

Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides, as these can lead to vigorous and potentially hazardous reactions.[4][5]

Conclusion

(2R,3S)-rel-1,2,3-Hexanetriol is a versatile chiral polyol whose value lies in the unique stereochemical arrangement of its three hydroxyl groups. Its properties—hydrophilicity, multiple reaction sites, and defined stereochemistry—make it a valuable building block for researchers in organic synthesis and an important intermediate for the pharmaceutical industry. A thorough understanding of its reactivity, analytical signatures, and handling requirements is essential for its effective and safe utilization in the development of novel chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (2R,3S)-rel-. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). This compound 25323-24-4 wiki. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (2S,3S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (2S,3R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,6-Hexanetriol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2,6-Hexanetriol (CAS 106-69-4). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H14O3). Retrieved from [Link]

Sources

- 1. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 90325-47-6 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]

Navigating the Conformational Labyrinth of 1,2,3-Hexanetriol: A Theoretical and Computational Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of 1,2,3-hexanetriol, a molecule of significant interest in the pharmaceutical and materials science sectors. In the absence of extensive dedicated literature, this document synthesizes established computational chemistry principles and findings from analogous polyol systems to outline a robust methodology for elucidating the conformational landscape of this compound. We delve into the critical role of intramolecular hydrogen bonding, the selection of appropriate theoretical models, and the systematic exploration of the potential energy surface. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure and dynamic behavior of this versatile triol.

Introduction: The Significance of Conformational Isomerism in this compound

This compound, with its C6 alkyl chain and a vicinal triol functional group, presents a fascinating case study in conformational complexity.[1][2] The molecule's flexibility, arising from rotations around its carbon-carbon single bonds, gives rise to a multitude of conformational isomers. The relative populations of these conformers are dictated by a delicate balance of steric and electronic effects, with intramolecular hydrogen bonding playing a pivotal role.

Understanding the preferred three-dimensional structures of this compound is paramount for several reasons:

-

Drug Development: As a potential component of pharmaceutical formulations or a chiral building block in synthesis, the conformation of this compound can significantly influence its interaction with biological targets, solubility, and bioavailability.[3]

-

Materials Science: In the design of polymers and other materials, the conformational preferences of polyol precursors like this compound can impact the macroscopic properties of the resulting products.

-

Fundamental Chemistry: The study of this compound provides valuable insights into the non-covalent interactions that govern the structure and reactivity of polyhydroxylated aliphatic molecules.

This guide will provide a detailed roadmap for the theoretical investigation of this compound's conformations, from the initial computational setup to the in-depth analysis of its potential energy surface.

The Crucial Role of Intramolecular Hydrogen Bonding

The three adjacent hydroxyl groups in this compound create a rich network of potential intramolecular hydrogen bonds (IMHBs). These interactions, where a hydrogen atom of one hydroxyl group is attracted to the oxygen atom of a neighboring hydroxyl group, are key determinants of conformational stability.[4]

However, it is crucial to note that studies on vicinal diols, such as ethane-1,2-diol, have shown that the existence and strength of IMHBs in such systems can be a subject of debate.[5][6][7] While geometric parameters might suggest the presence of a hydrogen bond, rigorous quantum mechanical analyses, such as those based on Bader's theory of atoms in molecules (AIM), sometimes do not identify a bond critical point between the hydrogen and the acceptor oxygen.[5][7] This suggests that in some conformations, the interaction may be more accurately described as a weak electrostatic attraction rather than a classical hydrogen bond.

For this compound, we can anticipate a complex interplay of IMHBs, including:

-

1,2-diol type interactions: Between the hydroxyl groups on C1 and C2, and C2 and C3.

-

1,3-diol type interactions: Between the hydroxyl groups on C1 and C3.

The formation of these IMHBs will significantly influence the torsional angles along the C1-C2 and C2-C3 bonds, leading to a stabilization of specific conformers.

Methodological Framework for Conformational Analysis

A thorough theoretical study of this compound's conformations requires a multi-step computational approach. The following protocol outlines a robust and scientifically sound workflow.

Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial conformations. This can be achieved through a systematic search of the torsional degrees of freedom. The key dihedral angles to consider are:

-

O1-C1-C2-O2

-

C1-C2-C3-O3

-

O2-C2-C3-C4

-

C2-C3-C4-C5

-

C3-C4-C5-C6

A systematic rotation of these dihedral angles in discrete steps (e.g., 30° or 60°) will generate a comprehensive set of starting geometries. This process can be efficiently performed using specialized software packages.

Geometry Optimization and Energy Minimization

Each of the generated initial structures must be subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

A suitable level of theory for this initial optimization would be the B3LYP functional with a 6-31G(d,p) basis set .[8] This combination offers a good balance between computational cost and accuracy for organic molecules. The inclusion of polarization functions (d,p) is essential for accurately describing the non-covalent interactions, particularly hydrogen bonding.

Vibrational Frequency Analysis

Following each geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two critical purposes:

-

Confirmation of True Minima: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of an imaginary frequency indicates a transition state.

-

Thermodynamic Properties: The calculated vibrational frequencies can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K).

Refined Energy Calculations

To obtain more accurate relative energies of the stable conformers, it is advisable to perform single-point energy calculations on the B3LYP/6-31G(d,p) optimized geometries using a higher level of theory. A recommended approach is to use a larger basis set, such as cc-pVTZ , with the B3LYP functional. This will provide more reliable energy differences between the conformers.

The workflow for this computational protocol is illustrated in the diagram below:

Caption: A typical workflow for the computational conformational analysis of a flexible molecule like this compound.

Analysis of the Conformational Landscape

The final step involves a detailed analysis of the optimized conformers. This analysis should focus on the following aspects:

Relative Energies and Population Distribution

The relative energies of the conformers, corrected for ZPVE, determine their relative stability. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

| Conformer ID | Relative Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Population (%) at 298.15 K |

| Conf-01 | 0.00 | 0.00 | Calculated |

| Conf-02 | Calculated | Calculated | Calculated |

| Conf-03 | Calculated | Calculated | Calculated |

| ... | ... | ... | ... |

| Caption: A template table for summarizing the calculated relative energies and population distribution of this compound conformers. |

Geometric Parameters and Dihedral Angles

A thorough examination of the geometric parameters of the most stable conformers is essential. This includes:

-

Key Dihedral Angles: The values of the dihedral angles along the carbon backbone and those involving the hydroxyl groups will define the overall shape of each conformer.

-

Bond Lengths and Angles: Changes in bond lengths and angles can provide further evidence of intramolecular interactions.

-

Intramolecular Hydrogen Bonding Parameters: The distance between the hydrogen donor and the oxygen acceptor (H...O) and the angle of the O-H...O interaction should be analyzed to characterize the strength and nature of the IMHBs.

Visualization of Conformers and Intramolecular Interactions

Visualizing the three-dimensional structures of the low-energy conformers is crucial for a clear understanding of their shapes and the network of intramolecular hydrogen bonds. The following diagram illustrates a hypothetical network of IMHBs in a conformer of this compound.

Caption: A schematic representation of a possible intramolecular hydrogen bonding (IMHB) network in a conformer of this compound.

Applications in Drug Development and Beyond

The insights gained from the theoretical conformational analysis of this compound have direct practical implications. In drug development, for instance, understanding the preferred solution-phase conformation can aid in the design of molecules with improved binding affinity to a target receptor. The conformational flexibility of this compound can also be harnessed in the development of "chameleon-like" molecules that can adapt their shape to different environments.

Conclusion

References

-

Sun, H., & Bozzelli, J. W. (2002). Structures, rotational barriers, thermochemical properties, and additivity. Digital Commons @ NJIT. [Link]

-

Franks, F., & Grigera, J. R. (2000). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Jäger, B., et al. (2021). Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. RSC Publishing. [Link]

-

Suhm, M. A., & Zehnacker, A. (2016). A Symmetric Recognition Motif between Vicinal Diols: The Fourfold Grip in Ethylene Glycol Dimer. National Institutes of Health. [Link]

-

Glowacki, D. R., et al. (2009). On the extent of intramolecular hydrogen bonding in gas-phase and hydrated 1,2-ethanediol. Semantic Scholar. [Link]

-

PubChemLite. (n.d.). This compound (C6H14O3). PubChemLite. [Link]

-

Grigera, J. R., & Franks, F. (2000). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1 : 1 complex formation with water. ResearchGate. [Link]

-

Caron, G., Kihlberg, J., & Ermondi, G. (2018). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound, (2S,3S)-. PubChem. [Link]

-

Caron, G., Kihlberg, J., & Ermondi, G. (2018). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [Link]

-

Filarowski, A., et al. (2021). Intramolecular Hydrogen Bonding 2021. National Institutes of Health. [Link]

-

Hansen, P. E., & Kamounah, F. S. (2023). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies. Roskilde University Research Portal. [Link]

-

Sun, H. (n.d.). Structures, intermolecular rotation barriers, and thermodynamic proper. NJIT Digital Commons. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2,6-Hexanetriol. NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound, (2R,3S)-rel-. PubChem. [Link]

-

Martinez, J. (2023). Computational Study of the Rotational Barrier in Indole Derivatives. The LAIR at East Texas A&M. [Link]

-

Mo, Y. (2011). Rotational Barriers in Alkanes. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,6-Hexanetriol. PubChem. [Link]

-

Maisonneuve, L., et al. (2015). Short-chain polyols from bio-based carboxylic acids for high-performance polyurethane coatings. ResearchGate. [Link]

-

Wu, Y.-D., & Houk, K. N. (1995). Conformational Study of 1,5-Hexadiene and 1,5-Diene-3,4-diols. ElectronicsAndBooks. [Link]

Sources

- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]

- 3. iris.unito.it [iris.unito.it]

- 4. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] On the extent of intramolecular hydrogen bonding in gas-phase and hydrated 1,2-ethanediol. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. forskning.ruc.dk [forskning.ruc.dk]

A Senior Application Scientist's Guide to the Quantum Chemical Calculation of 1,2,3-Hexanetriol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Hexanetriol, a polyol with a flexible carbon backbone and three hydroxyl groups, presents a rich conformational landscape governed by a delicate interplay of steric effects and intramolecular hydrogen bonding. This complexity makes it an ideal candidate for computational investigation, offering insights crucial for its application in fields ranging from materials science to drug formulation. This technical guide provides a comprehensive, field-proven methodology for the quantum chemical analysis of this compound. We move beyond a simple recitation of steps to explain the fundamental causality behind each methodological choice, from the selection of density functionals and basis sets to the robust protocols for conformational analysis and the accurate prediction of spectroscopic properties. This document is structured to serve as a self-validating framework, grounding all claims and procedures in authoritative theoretical principles to empower researchers in their computational studies of polyols and other flexible molecules.

Introduction: The Rationale for a Computational Approach

This compound (C₆H₁₄O₃) is a vicinal triol whose physical and chemical properties are intrinsically linked to its three-dimensional structure.[1][2] As a molecule with four rotatable single bonds in its backbone and three hydroxyl groups capable of acting as both hydrogen bond donors and acceptors, it can adopt a multitude of conformations in a complex potential energy surface.[3] These conformations are not static; rather, the molecule exists as an equilibrium of various low-energy structures. The relative populations of these conformers dictate the molecule's macroscopic properties, such as viscosity, solubility, and reactivity.[3][4]

Experimental characterization of every possible conformer is often intractable. Quantum chemical calculations, therefore, emerge as an indispensable tool. By solving the Schrödinger equation under a set of well-defined approximations, we can predict molecular structures, relative energies, and a host of other properties with high fidelity.[5] For a molecule like this compound, this allows us to:

-

Elucidate the Conformational Landscape: Identify all stable conformers and rank them by energy.

-

Analyze Intramolecular Interactions: Quantify the strength and geometry of intramolecular hydrogen bonds, which are critical in stabilizing specific structures.[6]

-

Predict Spectroscopic Data: Calculate NMR chemical shifts to aid in the interpretation of experimental spectra and confirm structural assignments.

-

Understand Electronic Structure: Map regions of high and low electron density to predict sites of reactivity.

This guide details a robust workflow for achieving these goals, grounded in Density Functional Theory (DFT), a method that offers an optimal balance of computational cost and accuracy for systems of this nature.[7][8]

Pillar 1: Selecting the Theoretical Framework

The trustworthiness of any computational result hinges on the appropriateness of the theoretical model. The choice of method and basis set is not arbitrary; it is a deliberate decision based on the chemical nature of the system and the properties being investigated.

The Workhorse: Density Functional Theory (DFT)

For organic molecules the size of this compound, Density Functional Theory (DFT) is the method of choice.[5] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of the system from its electron density.[5] This approach has been proven to provide excellent results for molecular geometries, energies, and properties.

Causality of Choice: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals. This is particularly important for accurately describing the localized electrons in O-H bonds and the non-covalent interactions of hydrogen bonds.[9] Its widespread use and extensive benchmarking for organic molecules provide a high degree of confidence in its predictive power.[7]

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] The size and type of the basis set directly impact the accuracy and cost of the calculation.

Causality of Choice: A multi-step approach using Pople-style basis sets is recommended for efficiency and accuracy.[11][12]

-

Initial Optimizations & Frequencies: The 6-31G(d,p) basis set is an excellent starting point. It is a split-valence basis set, meaning it uses more functions for valence electrons, which are most involved in bonding.[13] The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions provide the necessary flexibility for the electron density to distort away from the nucleus, which is essential for describing chemical bonds and, critically, hydrogen bonds.[11]

-

Final Energies & Spectroscopic Properties: For higher accuracy, we employ the 6-311+G(2d,p) basis set. This triple-split valence basis set offers more flexibility for valence electrons. The "+" indicates the addition of diffuse functions to heavy atoms, which are crucial for describing lone pairs and the extended electron clouds involved in hydrogen bonding. The "(2d,p)" provides even greater flexibility with multiple polarization functions.[12][14]